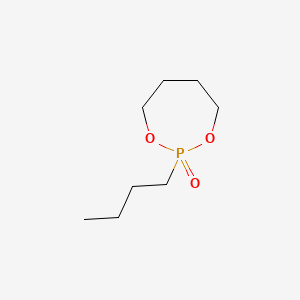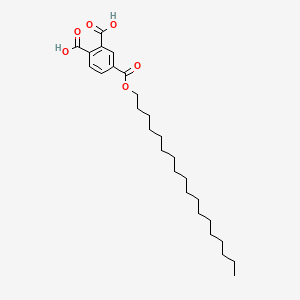
Einecs 234-677-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron, compound with neodymium (2:1), also known as neodymium iron, is a compound formed by the combination of iron and neodymium in a 2:1 ratio. This compound is of significant interest due to its unique magnetic properties, making it a crucial component in the production of high-strength permanent magnets. These magnets are widely used in various applications, including electronics, automotive, and renewable energy sectors.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of iron, compound with neodymium (2:1), typically involves the reduction of neodymium oxide with iron. One common method is the hydrogen decrepitation process, where neodymium oxide is reduced in the presence of hydrogen gas to form neodymium metal, which then reacts with iron to form the desired compound . The reaction conditions often require high temperatures and controlled atmospheres to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods: In industrial settings, the production of neodymium iron boron magnets, which contain the iron-neodymium compound, involves several steps. The process begins with the melting of neodymium, iron, and boron in a vacuum induction furnace. The molten alloy is then cast into molds and rapidly cooled to form a solid ingot. This ingot is then crushed into a fine powder, which is compacted and sintered to form the final magnet .
化学反応の分析
Types of Reactions: Iron, compound with neodymium (2:1), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form oxides, and with halogens to form halides .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, halogens (such as chlorine and bromine), and acids. The reactions typically occur under controlled conditions to prevent unwanted side reactions and ensure the formation of the desired products .
Major Products Formed: The major products formed from these reactions include neodymium oxides, neodymium halides, and iron oxides. These products have various applications in different fields, including catalysis and materials science .
科学的研究の応用
Iron, compound with neodymium (2:1), has numerous scientific research applications. In chemistry, it is used in the synthesis of high-strength permanent magnets, which are essential components in various electronic devices and renewable energy systems . In biology and medicine, neodymium iron boron magnets are used in magnetic resonance imaging (MRI) machines and other medical devices . In industry, these magnets are used in electric motors, generators, and other applications requiring strong magnetic fields .
作用機序
The mechanism of action of iron, compound with neodymium (2:1), primarily involves its magnetic properties. The compound exhibits strong magnetic fields due to the alignment of the magnetic moments of the neodymium and iron atoms. This alignment creates a powerful magnetic force, which is harnessed in various applications, such as electric motors and generators .
類似化合物との比較
Similar Compounds: Similar compounds to iron, compound with neodymium (2:1), include other rare earth-iron compounds, such as samarium cobalt (SmCo) and dysprosium iron (DyFe) compounds .
Uniqueness: What sets iron, compound with neodymium (2:1), apart from these similar compounds is its exceptional magnetic strength and stability. Neodymium iron boron magnets, which contain this compound, are known for their high coercivity, remanence, and maximum energy product, making them the strongest permanent magnets available .
特性
CAS番号 |
12023-23-3 |
|---|---|
分子式 |
Fe2Nd |
分子量 |
255.93 g/mol |
IUPAC名 |
iron;neodymium |
InChI |
InChI=1S/2Fe.Nd |
InChIキー |
ZWKKPKNPCSTXGA-UHFFFAOYSA-N |
正規SMILES |
[Fe].[Fe].[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


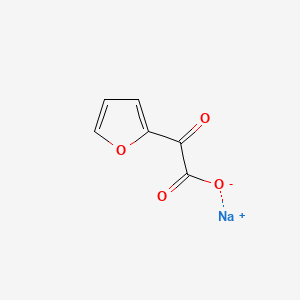
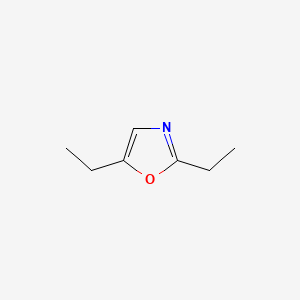
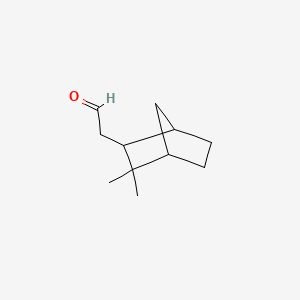
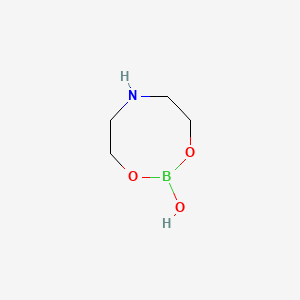
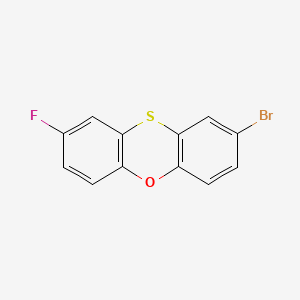
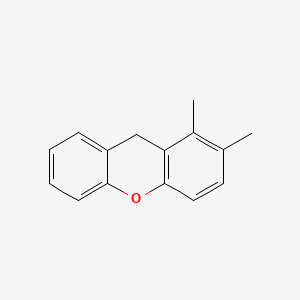
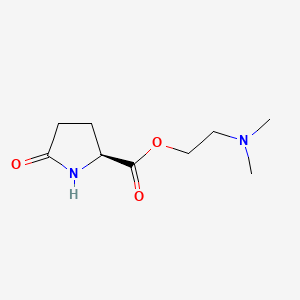
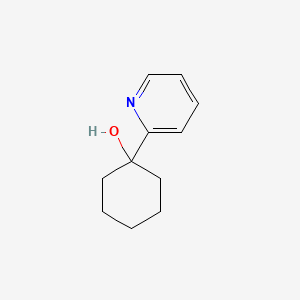
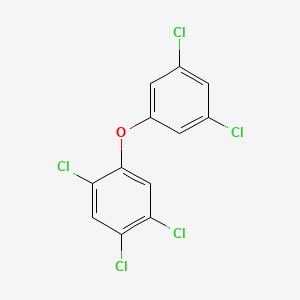
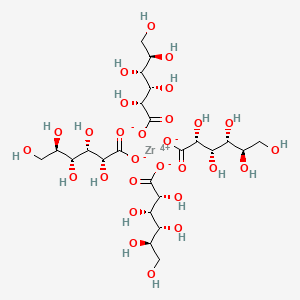
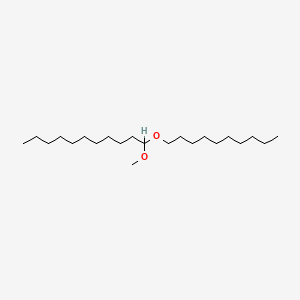
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
